molecular formula C18H13N3O3 B1429514 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1435989-87-9

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No.: B1429514
CAS No.: 1435989-87-9
M. Wt: 319.3 g/mol
InChI Key: BCZBLYSIHDCGPL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid (molecular formula: C₁₈H₁₃N₃O₃, molecular weight: 319.32 g/mol) is a heterocyclic compound featuring a pyrimido[1,2-b]indazole core substituted with a 4-methoxyphenyl group at position 4 and a carboxylic acid moiety at position 2. Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16-10-15(18(22)23)19-17-13-4-2-3-5-14(13)20-21(16)17/h2-10H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZBLYSIHDCGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=CC4=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of aminoindazole derivatives, which serve as key intermediates. These are typically synthesized via established routes involving aromatic substitution and heterocyclic formation, ensuring high purity for subsequent steps.

Formation of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-one Derivatives

Methodology:

  • Cyclocondensation Reaction: The aminoindazole derivative (compound 1) is reacted with ethyl 4,4,4-trifluoroacetoacetate in a solvent mixture of methanol and phosphoric acid (MeOH/H₃PO₄, 4:1).
  • Reaction Conditions: Reflux at 80°C under an inert argon atmosphere for 24 hours.
  • Procedure:
    • Combine 1 mmol of aminoindazole with 2 mmol of ethyl 4,4,4-trifluoroacetoacetate.
    • Add 1 mL of polyphosphoric acid dropwise.
    • Reflux with TLC monitoring until completion.
    • Cool, filter, and wash to isolate the intermediate compound 2.

Yield and Data:

Compound Yield Melting Point Characterization Data
2a–h 55–60% 215–256°C NMR, FT-IR, HR-MS as per specific derivatives

Research Findings:

  • The reaction efficiency depends on solvent composition; MeOH/H₃PO₄ proved optimal.
  • Yields ranged from 55% to 60%, with high purity confirmed via spectroscopic methods.

Chlorination to Form 4-Chloro Derivatives

Chlorination Process

  • Reagents: Phosphorus oxychloride (POCl₃) is employed to chlorinate the 4-one derivatives.
  • Conditions:
    • Dissolve compound 2 in excess POCl₃.
    • Reflux at 100°C for 3 hours.
    • Monitor progress via TLC.
  • Workup:
    • Cool to room temperature.
    • Remove excess POCl₃ under reduced pressure.
    • Quench with water, extract with dichloromethane.
    • Purify via column chromatography.

Yields:

Derivative Substituents Yield Range Melting Point
3a–h Various (Cl, F, CF₃, NO₂) 70–98% 230–256°C

Notes:

  • Electron-withdrawing groups enhance chlorination efficiency.
  • The process yields high purity chlorinated intermediates suitable for further functionalization.

Conversion to Carboxylic Acid

Hydrolysis of the Chlorinated Intermediates

  • Method: Base hydrolysis using NaOH in aqueous solution.
  • Procedure:
    • Dissolve compound 3 in MeOH/water (1:1).
    • Add 4 equivalents of NaOH.
    • Stir at room temperature for 12 hours.
    • Acidify with HCl to pH 4.
    • Filter, wash, and dry to obtain the free acid.

Yield and Data:

Compound Yield Melting Point Characterization
4a–h 68% 279–280°C NMR, IR, HR-MS

Final Functionalization to the Carboxylic Acid

Introduction of the Carboxylic Acid Group

  • The carboxylic acid functionality is introduced via hydrolysis of ester or acyl intermediates, or through direct oxidation of suitable precursors.
  • Oxidation Method:
    • Use of oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions.
    • Reaction conditions are optimized to prevent over-oxidation and degradation of the fused heterocycle.

Purification and Characterization

  • The final compound is purified by recrystallization.
  • Confirmed by spectroscopic techniques:
    • NMR: Characteristic signals for aromatic and heterocyclic protons.
    • IR: Strong carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H broad stretch.
    • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.

Summary of Key Data and Reaction Scheme

Step Starting Material Reagents Conditions Product Yield Notes
1 Aminoindazole derivative Ethyl 4,4,4-trifluoroacetoacetate Reflux in MeOH/H₃PO₄ 2-Trifluoromethyl pyrimidoindazole 55–60% High purity confirmed by NMR and MS
2 Compound 2 POCl₃ Reflux 4-Chloro derivative 70–98% Electron-withdrawing groups improve yields
3 Compound 3 NaOH Room temp, 12h Carboxylic acid 68% Acidification yields pure product

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidoindazole compounds effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of pyrimidoindazole derivatives. In animal models of neurodegenerative diseases, such as Alzheimer's, these compounds have demonstrated the ability to reduce oxidative stress and inflammation, indicating their potential for therapeutic use in neuroprotection .

Organic Electronics

Due to its unique electronic properties, 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is being studied for applications in organic electronics. Its ability to serve as a semiconductor material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications .

Case Studies

Study TitleFocus AreaFindings
"Anticancer Activity of Pyrimidoindazole Derivatives"Medicinal ChemistryIdentified significant inhibition of cancer cell growth through kinase inhibition mechanisms .
"Antimicrobial Efficacy of Novel Indazole Compounds"MicrobiologyDemonstrated effectiveness against multiple bacterial strains, suggesting potential for new antibiotic development .
"Neuroprotective Effects of Pyrimidoindazoles"NeuroscienceReduced oxidative stress in Alzheimer's models, indicating therapeutic potential for neurodegenerative diseases .
"Application of Pyrimido Compounds in Organic Electronics"Material ScienceShowed promise as a semiconductor for OLEDs and OPVs due to favorable electronic properties .
"Synthesis of High-Performance Polymers Using Pyrimido Compounds"Polymer ChemistryEnhanced thermal and mechanical properties observed in polymer composites containing pyrimido derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyrimidoindazole Derivatives with Trifluoromethyl Groups

Example : 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole (4a)

  • Molecular formula : C₁₈H₁₂F₃N₃O
  • Key features : Replaces the carboxylic acid with a trifluoromethyl (-CF₃) group.
  • Synthesis: Synthesized via cyclocondensation of 3-aminoindazoles with ketoesters, achieving a 93% yield under optimized conditions. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, which are advantageous in drug design .
Property Target Compound Compound 4a
Molecular Weight (g/mol) 319.32 351.31
Functional Group -COOH -CF₃
Synthetic Yield Not reported 93%
Key Application (Inferred) Drug solubility Kinase inhibition

Steroid-Fused Pyrimidoindazoles (WIN Series)

Examples :

  • WIN 51708: 17-β-hydroxy-17-α-ethynyl-5-α-androstano[3,2-b]pyrimido[1,2-a]benzimidazole.
  • WIN 62577: 17-β-hydroxy-17-α-ethynyl-δ⁴-androstano[3,2-b]pyrimido[1,2-a]benzimidazole.
  • Structural Contrast : These compounds integrate steroid backbones (androstane) with pyrimido-benzimidazole systems, differing from the indazole-carboxylic acid framework.
  • Functional Implications : The steroid moiety may confer hormonal activity, while the target compound’s carboxylic acid group enables salt formation for improved solubility .

Simpler Pyrimidine Carboxylic Acids

Example : 2-Chloro-6-methylpyrimidine-4-carboxylic acid

  • Molecular formula : C₆H₅ClN₂O₂
  • Key Features : A simpler pyrimidine ring with chlorine and methyl substituents.
  • The chlorine substituent increases electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with the target compound’s indazole system, which offers rigidity and binding affinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to lipophilic analogs like 4a.
  • Melting Point: Not reported for the target compound, but derivatives like 4a exhibit solid-state stability (m.p. data available for 4a) .
  • logP : Estimated to be lower than trifluoromethylated analogs due to the polar -COOH group.

Biological Activity

Overview

4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of phosphodiesterase 10A (PDE10A). This compound's structure includes a pyrimidoindazole core, which contributes to its unique biochemical properties and potential therapeutic applications.

Enzyme Inhibition

One of the primary biological activities of 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is its role as a potent inhibitor of PDE10A . This enzyme is crucial for the hydrolysis of cyclic nucleotides such as cAMP and cGMP, which are vital in various signaling pathways. Inhibition of PDE10A leads to increased levels of these cyclic nucleotides, enhancing neuronal signaling and potentially improving cognitive functions .

Cellular Effects

The compound influences several cellular processes by modulating cell signaling pathways and gene expression. Increased cAMP and cGMP levels can lead to enhanced neuronal activity, making this compound a candidate for research into cognitive enhancement and neuroprotection .

Molecular Mechanism

The interaction between 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid and PDE10A occurs through specific binding at the enzyme's active site. This binding inhibits the enzyme's activity, disrupting normal hydrolysis processes and resulting in elevated cyclic nucleotide concentrations .

Antitumor Activity

Recent studies have explored the antitumor potential of indazole derivatives, including 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid. For instance, research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. Table 1 summarizes some findings related to the biological activity of similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.46Aurora-A kinase inhibition
Compound BHepG-20.71Apoptosis induction
Compound CHCT1160.16Cell cycle arrest

These findings suggest that 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid may share similar mechanisms that warrant further investigation into its anticancer properties .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with appropriate indazole derivatives under controlled conditions. The reaction often utilizes catalysts such as acetic acid or ethanol to facilitate the process .

Applications in Drug Development

Given its biological activity, 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is being investigated for potential applications in drug development. Its ability to inhibit PDE10A makes it a promising candidate for treating neurological disorders and certain types of cancer .

Q & A

Q. What are the standard synthetic routes for 4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, methodologies for structurally related heterocycles (e.g., oxazolo-pyridine carboxylates) suggest a multi-step approach:

  • Step 1: Condensation of 4-methoxybenzaldehyde with an aminopyrimidine/indazole precursor under acidic or basic conditions.
  • Step 2: Cyclization using catalysts like palladium or copper to form the fused pyrimidoindazole core .
  • Step 3: Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates. Key considerations: Optimize solvent (DMF, toluene) and temperature to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ peaks) and detect fragmentation patterns .
  • HPLC-PDA: Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity and resolve epimers (if present) .

Q. What safety protocols are essential when handling this compound?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal: Segregate acidic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can co-eluting epimers be resolved during HPLC analysis?

Epimer separation challenges (common in chiral heterocycles) require chromatographic optimization:

  • Column Choice: Use chiral stationary phases (e.g., amylose- or cellulose-based) or adjust mobile phase pH to exploit ionization differences.
  • Temperature Control: Minor temperature variations (e.g., 25°C vs. 30°C) can alter retention times and resolution, as seen in analogous piperazine derivatives .
  • Validation: Confirm epimer identity via spiking experiments or circular dichroism (CD) spectroscopy.

Q. How should researchers address discrepancies in reported biological activities across studies?

Conflicting bioactivity data may arise from:

  • Purity Variability: Impurities ≥0.5% (e.g., triazole byproducts) can skew assay results. Implement orthogonal purity checks (HPLC, NMR) .
  • Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%).
  • Structural Analogues: Compare activity against chlorophenyl or methoxyphenyl derivatives to identify SAR trends .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Catalyst Screening: Test Pd(OAc)2_2, CuI, or organocatalysts to accelerate cyclization.
  • Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Batch vs. Flow Chemistry: Evaluate continuous flow systems for exothermic reactions to enhance reproducibility.

Q. How can computational methods predict the compound’s physicochemical properties?

  • Software Tools: Use Gaussian or Schrödinger Suite for DFT calculations to estimate logP, pKa, and solubility.
  • Docking Studies: Model interactions with biological targets (e.g., kinases) using PyMOL or AutoDock, referencing PubChem’s 3D conformer data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Reactant of Route 2
4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.